4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O/c24-21-9-7-18(8-10-21)23(28)26-15-22(19-6-3-12-25-14-19)27-13-11-17-4-1-2-5-20(17)16-27/h1-10,12,14,22H,11,13,15-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOANUSGRZGWOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Br)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key features include:
- A bromine atom attached to a benzamide moiety.
- A pyridine ring that contributes to its biological interactions.
- A tetrahydroisoquinoline structure which may influence neuropharmacological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The findings can be summarized as follows:
1. Antimicrobial Activity
Several studies have highlighted the compound's potential antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 25 to 50 µg/mL compared to standard antibiotics such as ampicillin and ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| E. coli | 50 | Ampicillin (100) |
| S. aureus | 25 | Ciprofloxacin (50) |
2. Neuropharmacological Effects
The compound has shown promise in neurological studies:
- Receptor Binding Studies : It exhibited affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting a role in modulating neurotransmitter systems relevant to mood disorders .
- Animal Models : In models of anxiety and depression, administration of the compound led to reduced anxiety-like behavior and improved depressive symptoms, indicating potential use as an antidepressant .
3. Anti-inflammatory Properties
The compound's anti-inflammatory effects were evaluated through its impact on cytokine production:
- Cytokine Inhibition : It inhibited IL-6 and TNF-alpha production in macrophages, with a notable reduction at concentrations of 10 µg/mL . This suggests a mechanism that could be beneficial in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study assessing the efficacy of various derivatives against bacterial strains, this compound was one of the most potent compounds tested. The results indicated that modifications to the aromatic rings could enhance activity against resistant strains.
Case Study 2: Neuropharmacological Assessment
A behavioral study involving rodents treated with the compound showed significant reductions in stress-induced behaviors. The results suggest that the compound may act as a dual-action agent by targeting both serotonin receptors and inflammatory pathways.
Research Findings
Recent research has focused on optimizing the structure for enhanced biological activity. Modifications to the pyridine and tetrahydroisoquinoline moieties have been explored to improve receptor binding affinity and selectivity.
Preparation Methods
Catalytic Oxidation of 4-Bromotoluene
The reaction utilizes acetic acid as a solvent, with cobalt(II) acetate, manganese(II) acetate, and potassium bromide as co-catalysts under oxygen flow. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 75–85°C |
| Oxygen Flow Rate | 0.5–1.0 L/min |
| Reaction Time | 6–9 hours |
| Catalyst Loading | 4–7 wt% Co/Mn |
Procedure :
- Charge 40–60 g of 4-bromotoluene into a reactor with 500–700 g glacial acetic acid.
- Add Co(OAc)₂ (4.8–7 g), Mn(OAc)₂ (4.8–7 g), and KBr (2.4–4 g).
- Heat to 75–85°C under O₂ flow (0.5–1.0 L/min) until reflux.
- Monitor reaction completion by HPLC (parabromotoluene <0.5%).
- Cool, filter crude product, and recycle mother liquor via activated carbon adsorption.
Yield and Purity :
Synthesis of 2-(Pyridin-3-yl)-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethylamine
The amine component combines pyridine and tetrahydroisoquinoline moieties linked via an ethyl spacer. This synthesis involves tetrahydroisoquinoline formation followed by N-alkylation.
Bischler-Napieralski Cyclization
Tetrahydroisoquinolines are synthesized via Bischler-Napieralski cyclodehydration of benzamide precursors:
- Condense 2-(3,4-dimethoxyphenyl)ethylamine with substituted aryl carbonyl halides to form benzamides.
- Cyclize using POCl₃ or PCl₅ under reflux to yield dihydroisoquinolines.
- Reduce dihydroisoquinolines with NaBH₄ in methanol to obtain tetrahydroisoquinolines.
Example :
N-Alkylation with Pyridin-3-yl Ethyl Bromide
Introduce the pyridinyl group via alkylation:
- React tetrahydroisoquinoline with 2-bromo-1-(pyridin-3-yl)ethane in acetonitrile.
- Use NaI as a catalyst at 60–80°C for 12–24 hours.
- Purify by column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Key Data :
- Yield : 70–85%.
- Purity : >95% (LC-MS).
Amide Coupling Reaction
The final step couples 4-bromobenzoic acid with the amine intermediate using standard acyl chloride chemistry.
Acyl Chloride Formation
Amide Bond Formation
- Dissolve 2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylamine (1 eq) in dry THF.
- Add 4-bromobenzoyl chloride (1.1 eq) and Et₃N (2 eq) at 0°C.
- Stir at room temperature for 12 hours.
- Quench with H₂O, extract with EtOAc, and purify via recrystallization (EtOH:H₂O).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 82–88% |
Purification and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.61 (s, 1H, py-H), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (t, J=6.8 Hz, 2H, CH₂), 3.78 (s, 2H, CH₂-N).
- HRMS : m/z 436.353 [M+H]⁺ (Calc. 436.353).
Scale-Up and Industrial Considerations
Catalyst Recycling
The patent CN108558636A emphasizes mother liquor reuse:
Environmental Impact
- E-Factor : 2.1 (kg waste/kg product), superior to traditional HNO₃ oxidation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide?
- Methodology : Multi-step synthesis typically involves coupling a brominated benzoyl chloride derivative with a pyridinyl-tetrahydroisoquinoline precursor. Key steps include:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres (N₂/Ar) to minimize side reactions .
- Temperature control : Reactions often proceed at 0–25°C for 12–24 hours to balance yield and selectivity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, tetrahydroisoquinoline CH₂ groups at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray crystallography : For unambiguous structural determination; SHELX programs (e.g., SHELXL) refine crystal structures with R-factors < 0.05 .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Troubleshooting strategies :
- Dynamic effects : Assess temperature-dependent NMR to identify rotational isomers or conformational exchange .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) and optimize purification via column chromatography (silica gel, gradient elution) .
- Case study : In analogs of this compound, overlapping pyridine and benzene proton signals were resolved using 2D-COSY and HSQC experiments .
Q. What strategies are effective for optimizing bioactivity through structure-activity relationship (SAR) studies?
- Key modifications :
- Bromine substitution : Replace the 4-bromo group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate receptor binding .
- Tetrahydroisoquinoline ring : Introduce methyl or methoxy substituents to enhance lipophilicity and blood-brain barrier penetration .
- Biological assays :
- In vitro binding : Radioligand displacement assays (e.g., orexin receptor inhibition, IC₅₀ < 100 nM) .
- Cellular toxicity : MTT assays to evaluate selectivity between cancer and normal cell lines .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina to simulate binding poses with receptors (e.g., orexin-1 receptor, PDB ID: 6TOA). Focus on hydrogen bonding with pyridine N and hydrophobic contacts with tetrahydroisoquinoline .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding kinetics .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Factors to consider :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can alter IC₅₀ values .
- Stereochemistry : Chiral centers in tetrahydroisoquinoline may lead to enantiomer-specific activity (e.g., (R)- vs. (S)-forms) .
- Resolution : Conduct enantioselective synthesis and parallel bioassays under standardized conditions .
Experimental Design Tables
| Parameter | Optimized Conditions | Evidence Source |
|---|---|---|
| Amide coupling reagent | EDCI/DMAP in DMF, 0°C → RT, 18h | |
| Purification method | Silica gel column (hexane:EtOAc = 3:1 → 1:2) | |
| Crystallization solvent | Ethanol/water (8:2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
